molecular formula C5H5N5O B13834145 adenine 7N-oxide

adenine 7N-oxide

Cat. No.: B13834145
M. Wt: 151.13 g/mol
InChI Key: OZSJFVRAJAFIHQ-UHFFFAOYSA-N
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Description

Adenine 7N-oxide is a derivative of adenine, a purine base that is a fundamental component of nucleic acids such as DNA and RNA This compound is characterized by the presence of an oxygen atom bonded to the nitrogen atom at the 7th position of the adenine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenine 7N-oxide typically involves the oxidation of adenine or its derivatives. One common method is the oxidation of 3-benzyladenine using peroxycarboxylic acid, followed by nonreductive debenzylation to yield this compound . The reaction conditions often include the use of methanol, acetonitrile, and potassium bicarbonate at a temperature of around 30°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Mechanism of Action

The mechanism of action of adenine 7N-oxide involves its interaction with nucleic acids and enzymes. The compound can form adducts with DNA and RNA, affecting their structure and function. Additionally, this compound can participate in redox reactions, influencing cellular metabolic processes . The molecular targets of this compound include various enzymes involved in nucleic acid metabolism and repair .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

7-hydroxypurin-6-amine

InChI

InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,11H,(H2,6,7,8)

InChI Key

OZSJFVRAJAFIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=CN2O)N

Origin of Product

United States

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